molecular formula C13H23FN2O2 B2821730 Tert-butyl (1-(4-(fluoromethyl)pyrrolidin-3-yl)cyclopropyl)carbamate CAS No. 1373028-61-5

Tert-butyl (1-(4-(fluoromethyl)pyrrolidin-3-yl)cyclopropyl)carbamate

Cat. No.: B2821730
CAS No.: 1373028-61-5
M. Wt: 258.337
InChI Key: POVOHUDKGQXMTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (1-(4-(fluoromethyl)pyrrolidin-3-yl)cyclopropyl)carbamate is a heterocyclic compound featuring a pyrrolidine ring substituted with a fluoromethyl group at the 4-position, a cyclopropane ring fused to the 3-position, and a tert-butyl carbamate protecting group. The fluoromethyl group enhances metabolic stability and bioavailability, while the cyclopropane moiety introduces conformational rigidity, which can optimize target binding .

CymitQuimica lists this compound (Ref: 10-F733889) as a high-quality intermediate for pharmaceutical and fine chemical synthesis, though it is currently marked as "discontinued" .

Properties

IUPAC Name

tert-butyl N-[1-[4-(fluoromethyl)pyrrolidin-3-yl]cyclopropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23FN2O2/c1-12(2,3)18-11(17)16-13(4-5-13)10-8-15-7-9(10)6-14/h9-10,15H,4-8H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVOHUDKGQXMTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C2CNCC2CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl (1-(4-(fluoromethyl)pyrrolidin-3-yl)cyclopropyl)carbamate, a synthetic organic compound with the molecular formula C13H23FN2O2C_{13}H_{23}FN_2O_2, has garnered significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and therapeutic implications.

Structural Overview

The compound is characterized by:

  • A tert-butyl group, which enhances lipophilicity.
  • A cyclopropyl moiety, contributing to its three-dimensional conformation.
  • A pyrrolidine ring substituted with a fluoromethyl group, which may influence receptor interactions.

Anticancer Properties

Recent studies have indicated that this compound exhibits notable anticancer properties. It has been shown to inhibit specific Class I PI3-kinase enzymes, particularly the PI3K-α and -β isoforms, which are implicated in various malignancies. The inhibition of these enzymes can lead to reduced tumor cell proliferation and enhanced apoptosis in cancer cells .

A detailed structure–activity relationship (SAR) study revealed that modifications to the pyrrolidine ring significantly affect the compound's potency against cancer cell lines. For instance, compounds with more saturated structures showed improved binding affinity to target proteins, enhancing their biological activity against hypopharyngeal tumors .

The mechanisms through which this compound exerts its biological effects involve:

  • Enzyme Inhibition : Targeting Class I PI3-kinases disrupts signaling pathways critical for cancer cell survival and proliferation.
  • Receptor Modulation : The compound may interact with various receptors, influencing cellular responses such as apoptosis and migration .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
Tert-butyl carbamateBasic carbamate structureLimited activity
Tert-butyl (4-chloro-3-(trifluoromethyl)phenyl)carbamateContains trifluoromethylDifferent reactivity profile
Tert-butyl (1-(azetidin-3-YL)cyclopropyl)carbamateContains azetidineVaries in biological profile

The unique combination of functional groups in this compound distinguishes it from other similar compounds, potentially leading to enhanced therapeutic profiles.

Case Studies

  • In vitro Studies : In cell line assays, this compound demonstrated a significant reduction in cell viability at micromolar concentrations, particularly in hypopharyngeal carcinoma models. The compound induced apoptosis through the activation of caspase pathways .
  • Animal Models : Preliminary studies in murine models of cancer have shown that administration of this compound led to reduced tumor growth rates compared to control groups. The mechanism was attributed to both direct cytotoxic effects on tumor cells and modulation of the tumor microenvironment .

Comparison with Similar Compounds

Cyclopropane-Containing Carbamates

  • Example: Tert-butyl (2-(4-([1,10-biphenyl]-3-carboxamido)phenyl)cyclopropyl)carbamate (, Example 14b) Differences: Replaces the fluoromethyl-pyrrolidine with a biphenylcarboxamido group. However, the lack of fluorination may reduce metabolic stability compared to the fluoromethylated analog .
  • Example: Tert-butyl ((trans)-2-(4-bromophenyl)cyclopropyl)(4-((tert-butoxycarbonyl)amino)cyclohexyl)carbamate () Differences: Features a bromophenyl substituent and a cyclohexylcarbamate group. Implications: The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), making it a versatile intermediate for further functionalization. However, the bulkier cyclohexyl group may reduce solubility .

Pyrrolidine-Based Carbamates

  • Example : Tert-butyl N-[1-[(3R)-pyrrolidin-3-yl]cyclopropyl]carbamate hemi(oxalic acid) ()
    • Differences : Lacks the fluoromethyl group but includes a salt form (oxalic acid).
    • Implications : The salt form improves crystallinity and handling properties. However, the absence of fluorination may result in faster metabolic clearance .

Pyrazole and Pyridine Derivatives

  • Example: Tert-butyl (3-cyclopropyl-1-(5-fluoropyridin-3-yl)-1H-pyrazol-4-yl)carbamate (, Compound 434) Differences: Incorporates a pyrazole ring and fluoropyridyl group. The fluoropyridyl group balances lipophilicity and polarity, but the overall structure is more rigid than the pyrrolidine-based compound .

Pharmacological and Physicochemical Properties

Compound Key Substituents Synthetic Method Bioavailability Applications References
This compound Fluoromethyl-pyrrolidine, cyclopropane Fluoromethylation, cyclopropanation High (fluorine-enhanced) Drug discovery intermediates
Tert-butyl (2-(4-biphenylcarboxamido)phenylcyclopropyl)carbamate Biphenylcarboxamido, cyclopropane PyBOP-mediated coupling Moderate LSD1 inhibitors
Tert-butyl ((trans)-2-(4-bromophenyl)cyclopropyl)carbamate Bromophenyl, cyclopropane Reductive alkylation Low (bromine limits) Cross-coupling intermediates
Tert-butyl (3-cyclopropyl-1-(5-fluoropyridyl)pyrazol-4-yl)carbamate Fluoropyridyl, pyrazole SNAr reaction Moderate Kinase inhibitors

Q & A

Basic: How can researchers optimize the synthesis of tert-butyl (1-(4-(fluoromethyl)pyrrolidin-3-yl)cyclopropyl)carbamate to maximize yield and purity?

Methodological Answer:
The synthesis involves multi-step reactions, including amine protection, cyclopropane ring formation, and fluoromethyl group introduction. Key steps:

  • Protection of Amines: Use tert-butoxycarbonyl (Boc) groups to protect reactive amine sites during synthesis, preventing unwanted side reactions .
  • Cyclopropanation: Employ transition-metal catalysts (e.g., palladium) or carbene transfer reagents to form the cyclopropane ring with stereochemical control .
  • Fluoromethylation: Optimize reaction conditions (e.g., solvent polarity, temperature) for nucleophilic substitution to introduce the fluoromethyl group.
  • Purification: Monitor reaction progress via gas chromatography (GC) or liquid chromatography (LC). Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) for final purification .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Confirm molecular structure and stereochemistry. The cyclopropane ring’s protons appear as distinct multiplets (δ 0.8–1.5 ppm), while fluoromethyl groups show splitting due to ¹⁹F coupling .
    • ²D NMR (COSY, HSQC): Resolve overlapping signals caused by pyrrolidine and cyclopropane moieties .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular formula via exact mass matching .
  • Infrared (IR) Spectroscopy: Identify carbamate C=O stretches (~1680–1720 cm⁻¹) and fluoromethyl C-F bonds (~1100 cm⁻¹) .

Advanced: How does stereochemistry at the pyrrolidine and cyclopropane rings influence biological activity, and how can it be controlled during synthesis?

Methodological Answer:

  • Impact on Activity: Chirality at the pyrrolidine center affects binding to biological targets (e.g., neurotransmitter receptors). For example, the (R)-enantiomer may exhibit higher affinity for acetylcholine receptors than the (S)-form .
  • Control Strategies:
    • Chiral Auxiliaries: Use enantiopure starting materials or catalysts (e.g., Sharpless epoxidation) to induce desired stereochemistry .
    • Asymmetric Catalysis: Employ chiral ligands (e.g., BINAP) in cyclopropanation or fluoromethylation steps .
    • HPLC Separation: Resolve enantiomers using chiral stationary phases (e.g., cellulose derivatives) if racemization occurs .

Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Discrepancies may arise from variations in assay conditions or stereochemical impurities. Steps to address contradictions:

  • Reproduce Experiments: Standardize assay protocols (e.g., cell lines, buffer pH) and validate compound purity via HPLC (>98%) .
  • Stereochemical Analysis: Compare enantiopure vs. racemic samples using circular dichroism (CD) or chiral NMR shift reagents .
  • Binding Studies: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target affinity under controlled conditions .
  • Meta-Analysis: Cross-reference data with structurally analogous compounds (e.g., tert-butyl carbamates with pyrrolidine derivatives) to identify trends .

Advanced: What methodologies are used to assess the thermal stability and degradation pathways of this compound?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Determine decomposition temperature (Td) under controlled heating (e.g., 10°C/min in nitrogen). A sharp mass loss at ~200°C indicates carbamate group degradation .
  • Differential Scanning Calorimetry (DSC): Identify phase transitions (e.g., melting points) and exothermic decomposition events .
  • Accelerated Stability Testing: Store samples at elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks. Monitor degradation via LC-MS to identify byproducts (e.g., tert-butyl alcohol from Boc cleavage) .

Advanced: How can researchers elucidate the compound’s mechanism of interaction with biological targets?

Methodological Answer:

  • Mutagenesis Studies: Engineer receptor mutants (e.g., acetylcholine receptor α7 subunit) to identify critical binding residues. Compare binding affinities via radioligand displacement assays .
  • Molecular Dynamics (MD) Simulations: Model docking poses using software (e.g., AutoDock Vina) to predict interactions between the fluoromethyl group and hydrophobic receptor pockets .
  • Crystallography: Co-crystallize the compound with target proteins (e.g., kinases) to resolve binding modes at atomic resolution .
  • In Vivo Pharmacokinetics: Track tissue distribution and metabolism in animal models using ¹⁸F-labeled analogs and PET imaging .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.